2-Methyl-1,4-dinitropiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4-dinitropiperazine is a chemical compound with the molecular formula C5H10N4O4 It is a derivative of piperazine, characterized by the presence of two nitro groups and a methyl group attached to the piperazine ring
Vorbereitungsmethoden
The synthesis of 2-Methyl-1,4-dinitropiperazine typically involves the nitration of 2-methylpiperazine. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the piperazine ring .
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
2-Methyl-1,4-dinitropiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro groups can yield amine derivatives. Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically results in the formation of 2-methyl-1,4-diaminopiperazine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4-dinitropiperazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitrogen-containing heterocycles. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,4-dinitropiperazine and its derivatives involves interactions with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, thereby exerting biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,4-dinitropiperazine can be compared with other nitramines, such as 1,4-dinitropiperazine and 2,5-dimethyl-1,4-dinitropiperazine. While all these compounds share the presence of nitro groups on the piperazine ring, this compound is unique due to the presence of a methyl group, which can influence its reactivity and biological activity .
Similar compounds include:
- 1,4-Dinitropiperazine
- 2,5-Dimethyl-1,4-dinitropiperazine
- 1-Nitropiperazine
These compounds differ in their substitution patterns and the presence of additional functional groups, which can affect their chemical and biological properties.
Eigenschaften
CAS-Nummer |
98070-02-1 |
---|---|
Molekularformel |
C5H10N4O4 |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
2-methyl-1,4-dinitropiperazine |
InChI |
InChI=1S/C5H10N4O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h5H,2-4H2,1H3 |
InChI-Schlüssel |
ITUQKUDXWSCSIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.